molecular formula C24H42N4O8 B1446164 tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate CAS No. 1630906-60-3

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate

Cat. No.: B1446164
CAS No.: 1630906-60-3
M. Wt: 514.6 g/mol
InChI Key: HAGQSTKTUAYTMX-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate (CAS: 1630906-60-3) is a spirocyclic compound featuring a bicyclic structure with a 3.4-membered spiro ring system. The molecule consists of two tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate units complexed with one oxalic acid molecule, forming a hemioxalate salt . Its molecular formula is C24H42N4O8 (MW: 514.61 g/mol), distinguishing it from the parent compound (C11H20N2O2, MW: 212.29 g/mol) . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes . This compound is widely utilized in pharmaceutical research as a rigid scaffold for drug design, particularly in kinase inhibitors and central nervous system (CNS) therapeutics .

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-6-4-5-11(13)7-12-8-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGQSTKTUAYTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CNC2.CC(C)(C)OC(=O)N1CCCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The preparation of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate generally follows a two-step approach:

  • Step 1: Synthesis of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate
    This intermediate is synthesized by constructing the diazaspiro[3.4]octane core with a tert-butyl ester functional group at the 5-position. The formation involves cyclization reactions often starting from appropriate diamine and ketoester precursors under controlled conditions.

  • Step 2: Formation of the Hemioxalate Salt
    The tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate is reacted with oxalic acid to form the hemioxalate salt. This salt formation improves the compound’s stability and solubility properties.

Detailed Preparation Procedure

Step Reagents & Conditions Description
1 Starting materials: diamine precursors and ketoesters; Solvent: inert organic solvents (e.g., dichloromethane, THF) The spirocyclic core is constructed via intramolecular cyclization, often under inert atmosphere (nitrogen or argon) to avoid oxidation. Temperature control (room temperature to mild heating) ensures selective formation of the diazaspiro ring.
2 tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate + Oxalic acid (stoichiometric amounts); Solvent: ethanol or methanol; Temperature: room temperature to 40°C The carboxylate intermediate is treated with oxalic acid to form the hemioxalate salt. The reaction is stirred until completion, monitored by TLC or HPLC.
3 Purification: recrystallization from suitable solvents (e.g., ethanol/water mixture) or chromatographic methods (e.g., silica gel chromatography) The crude product is purified to achieve high purity (>97%) suitable for research and industrial applications.

Reaction Conditions and Optimization

  • Atmosphere: The reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent unwanted oxidation of sensitive intermediates.
  • Temperature: Mild conditions (20–40°C) are preferred to avoid decomposition or side reactions.
  • Solvent Choice: Polar aprotic solvents or alcohols are used depending on solubility and reaction kinetics.
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization techniques are employed to ensure product purity.

Industrial Scale Considerations

In industrial production, the synthesis is adapted to batch or continuous flow processes with emphasis on:

  • Yield Maximization: Optimization of stoichiometry and reaction time to maximize conversion.
  • Cost Efficiency: Use of cost-effective reagents and solvents, recycling where possible.
  • Quality Control: Implementation of stringent purification and analytical protocols (e.g., HPLC, NMR) to meet quality standards.
  • Safety: Handling of oxalic acid and spirocyclic intermediates under controlled conditions to minimize hazards.

Summary Data Table of Preparation Parameters

Parameter Typical Values / Conditions Notes
Starting materials Diamines, ketoesters Purity >98% recommended
Reaction atmosphere Nitrogen or argon Prevents oxidation
Reaction temperature 20–40°C Mild heating preferred
Solvent Dichloromethane, THF, ethanol, methanol Solvent choice affects solubility and kinetics
Reaction time 2–12 hours Monitored by TLC/HPLC
Oxalic acid stoichiometry 1 equivalent relative to amine For hemioxalate salt formation
Purification method Recrystallization, chromatography Achieves ≥97% purity
Final product purity ≥97% Verified by HPLC/NMR
Yield Typically 70–85% Dependent on scale and optimization

Research Findings and Mechanistic Insights

  • The formation of the hemioxalate salt is driven by acid-base interaction between the basic nitrogen atoms of the diazaspiro compound and the acidic oxalic acid, resulting in a stable crystalline salt form.
  • The spirocyclic structure imparts conformational rigidity, which influences reactivity and biological activity.
  • Reaction monitoring via chromatographic and spectroscopic methods ensures control over side reactions such as over-oxidation or polymerization.
  • The hemioxalate salt form enhances solubility and stability, making it preferable for further synthetic applications and biological testing.

Comparative Notes on Similar Compounds

Compound Key Difference Preparation Notes
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate hemioxalate Diaza group at 2,6-positions instead of 2,5 Similar synthetic approach but different regioselectivity in cyclization
tert-Butyl 1,6-diazaspiro[3.4]octane-2-carboxylate Different diaza substitution pattern Requires tailored cyclization conditions

The specific positioning of nitrogen atoms in the diazaspiro ring affects the cyclization step and salt formation, thus requiring careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Synthesis

2.1 Synthesis of Complex Molecules
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to modify and build upon its structure, facilitating the creation of diverse chemical entities.

2.2 Building Blocks for Protein Degraders
This compound is utilized in the development of protein degraders, specifically in targeted protein degradation technologies that have gained traction in drug discovery and development. The ability to selectively degrade proteins offers a novel approach to modulating biological pathways.

Material Science

3.1 Polymer Chemistry
The compound can be used as a monomer or additive in polymer chemistry, contributing to the development of new materials with enhanced properties such as thermal stability and mechanical strength.

3.2 Coatings and Adhesives
Due to its chemical stability and functional groups, this compound can be incorporated into coatings and adhesives, improving their performance characteristics.

Case Studies

Study Focus Findings
Study AAnticancer ActivityInvestigated similar spirocyclic compounds; showed promising cytotoxic effects against cancer cell lines.
Study BSynthesis ApplicationsDemonstrated the utility of spirocyclic compounds in synthesizing complex organic molecules efficiently.
Study CProtein DegradationExplored the use of spirocyclic scaffolds in developing targeted protein degraders with high specificity.

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to changes in biological pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural Features of Spirocyclic Diazaspiro Compounds

Compound Name Spiro Ring System Substituent(s) Salt/Counterion CAS Number
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate [3.4]octane Boc, oxalate (hemioxalate) Oxalic acid 1630906-60-3
tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hemioxalate [3.5]nonane Boc, oxalate (hemioxalate) Oxalic acid 2177266-28-1
tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate oxalate [4.5]decane Boc, oxalate Oxalic acid 959841-74-8
Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate [3.4]octane Benzyl ester None 1086398-04-0

Key Observations :

  • Substituents : The Boc group in hemioxalate derivatives improves solubility and stability compared to benzyl esters, which may exhibit higher lipophilicity .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Purity (%) Solubility (DMF/MeOH) Stability
This compound 514.61 95 High Stable at -20°C
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl 296.80 >98 Moderate Hygroscopic
Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate 260.32 >98 Low Light-sensitive

Key Observations :

  • Hemioxalate salts exhibit higher molecular weights and improved aqueous solubility compared to hydrochloride salts .
  • The Boc-protected derivatives demonstrate superior stability under refrigeration (-20°C), whereas benzyl analogs require protection from light .

Pharmacological Relevance

  • Drug Design: The [3.4]octane spiro system’s rigidity enhances selectivity for ATP-binding pockets in kinases, outperforming flexible analogs like [3.5]nonane derivatives .
  • Bioavailability : Hemioxalate salts exhibit improved pharmacokinetic profiles compared to free bases, with higher plasma exposure in rodent models .

Key Observations :

  • Hemioxalate derivatives pose moderate hazards (e.g., respiratory irritation), whereas hydrochloride salts may cause severe skin corrosion .

Commercial Availability

  • Pricing : Hemioxalate derivatives range from $200–500/g, reflecting their specialized applications in drug discovery .

Biological Activity

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate (CAS No. 1630906-60-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C24_{24}H42_{42}N4_{4}O8_{8}
  • Molecular Weight : 462.62 g/mol
  • IUPAC Name : this compound
  • Storage Conditions : Refrigerated (2-8°C)

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Compounds with similar structures have shown promise as inhibitors of cancer cell proliferation by modulating signaling pathways associated with tumor growth and metastasis. Specifically, diazaspiro compounds can act on the MAPK and PI3K signaling pathways, which are crucial for cancer cell survival.
  • Neuropharmacological Effects : Some studies indicate that spirocyclic compounds may act as selective receptor modulators, affecting neurotransmitter systems such as dopamine and serotonin, which could have implications for treating neurological disorders.

Case Studies and Experimental Data

Recent research has highlighted the biological activities associated with related diazaspiro compounds:

Study Compound Biological Activity Methodology Results
2,6-Diazaspiro[3.4]octane derivativesAntitubercular activityResazurin microtiter plate assayMIC = 0.016 μg/mL
2,6-Diazaspiro[3.4]octane-1,3-dioneAnticancer activityCell viability assaysSignificant inhibition of cancer cell lines
Various spirocyclic analogsAntimicrobial activityDisk diffusion methodInhibition zones observed

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural integrity of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate?

Methodological Answer:

  • Purity Assessment : High-performance liquid chromatography (HPLC) is critical, with purity reported at ≥95% for the hemioxalate form .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (LCMS) are used to verify molecular structure. For example, LCMS data for related spirocyclic compounds show characteristic peaks (e.g., m/z 450 [M+H₂O]⁺ in similar derivatives) .
  • Crystallographic Validation : X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) ensures precise structural determination, particularly for resolving spirocyclic conformations .

Q. What synthetic strategies are employed to prepare this compound, and what parameters must be monitored?

Methodological Answer:

  • Key Steps :
    • Ring-Closing Reactions : Utilize spirocyclization of precursor amines or ketones under basic conditions.
    • Hemioxalate Formation : React the free base with oxalic acid in a 2:1 molar ratio to form the hemioxalate salt .
  • Critical Parameters :
    • Monitor reaction progress via thin-layer chromatography (TLC) or LCMS to detect intermediates.
    • Control temperature (typically 0–25°C) to avoid side reactions like over-oxidation .

Q. How does the hemioxalate counterion affect the compound’s solubility and crystallinity compared to other salt forms?

Methodological Answer:

  • Solubility : The hemioxalate form exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in water. Comparative studies with trifluoroacetate or hydrochloride salts require solubility assays in buffered solutions .
  • Crystallinity : Hemioxalate salts often yield stable crystalline forms suitable for XRD. Differential scanning calorimetry (DSC) can quantify melting points and polymorphic transitions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or decomposition .
  • Hazard Mitigation : Use fume hoods and personal protective equipment (PPE). In case of exposure, follow emergency protocols (e.g., P301+P310 for ingestion) .

Advanced Research Questions

Q. How can discrepancies in X-ray crystallographic data for spirocyclic compounds like tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate derivatives be resolved?

Methodological Answer:

  • Refinement Tools : Use SHELXL for high-resolution data refinement. Address twinning or disorder by applying restraints to spirocyclic bond lengths and angles .
  • Cross-Validation : Compare XRD results with computational models (e.g., density functional theory (DFT)) and NMR NOE data to resolve conformational ambiguities .

Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions in solution-phase studies?

Methodological Answer:

  • Accelerated Stability Testing :
    • Incubate solutions at pH 1–13 and temperatures up to 60°C. Monitor degradation via HPLC and identify byproducts (e.g., oxalic acid release from hemioxalate decomposition) .
    • Use mass spectrometry to track hydrolytic pathways, such as cleavage of the tert-butoxycarbonyl (Boc) group .

Q. How can researchers optimize the synthesis of this compound for scalability without compromising yield?

Methodological Answer:

  • Process Optimization :
    • Employ flow chemistry to enhance reaction control and reduce side products.
    • Screen solvents (e.g., THF vs. acetonitrile) to improve spirocyclization efficiency .
  • Quality-by-Design (QbD) : Use design of experiments (DoE) to evaluate factors like catalyst loading and reaction time .

Q. What role does the spirocyclic scaffold play in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

Methodological Answer:

  • SAR Studies :
    • Synthesize analogs with variations in the diazaspiro ring size (e.g., 3.4 vs. 4.4 systems) and evaluate binding affinity via surface plasmon resonance (SPR) .
    • Compare hemioxalate with other salts (e.g., hydrochloride) to assess bioavailability in in vitro assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate

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